3-Amino-2-(p-tolyl)pyridine
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Overview
Description
3-Amino-2-(p-tolyl)pyridine is an organic compound that belongs to the class of aminopyridines It consists of a pyridine ring substituted with an amino group at the 3-position and a p-tolyl group at the 2-position
Mechanism of Action
Target of Action
3-Amino-2-(p-tolyl)pyridine is primarily involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The SM coupling reaction involves two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in various fields, including pharmaceuticals and materials science, due to its ability to form complex organic compounds .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions, such as temperature and pH, can significantly impact the compound’s action. Furthermore, the presence of other substances, such as organoboron reagents, is necessary for the compound to exert its action .
Biochemical Analysis
Biochemical Properties
Pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyridine derivative and the biomolecule it is interacting with.
Cellular Effects
Other pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other pyridine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(p-tolyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-nitropyridine with p-toluidine in the presence of a palladium catalyst. The reaction proceeds via a Buchwald-Hartwig amination, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and reaction conditions may be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(p-tolyl)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Halogenated or nitrated derivatives.
Coupling Reactions: Complex molecules with extended aromatic systems.
Scientific Research Applications
3-Amino-2-(p-tolyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(p-tolyl)pyridine: Similar structure but with different substitution pattern.
3-Amino-4-(p-tolyl)pyridine: Similar structure but with different substitution pattern.
3-Amino-2-(m-tolyl)pyridine: Similar structure but with different substitution pattern.
Uniqueness
3-Amino-2-(p-tolyl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amino and p-tolyl groups can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTKVFFRNHRQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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